4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group and a 3-fluorophenoxy group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1-phenyl-1H-pyrazole with a suitable aldehyde or ketone can lead to the formation of the pyrazolo[3,4-d]pyrimidine core.
Introduction of the 3-Fluorophenoxy Group: The 3-fluorophenoxy group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a fluorophenol derivative in the presence of a base such as potassium carbonate.
Final Product Isolation: The final product can be isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and fluorophenoxy groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents such as dichloromethane or chloroform, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the phenyl or fluorophenoxy groups.
Scientific Research Applications
4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Phenyl-Substituted Pyrazoles: Compounds with phenyl groups attached to pyrazole cores, exhibiting similar biological activities.
Uniqueness
4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the phenyl and 3-fluorophenoxy groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-fluorophenoxy)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O/c18-12-5-4-8-14(9-12)23-17-15-10-21-22(16(15)19-11-20-17)13-6-2-1-3-7-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKQSLFFNRBNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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